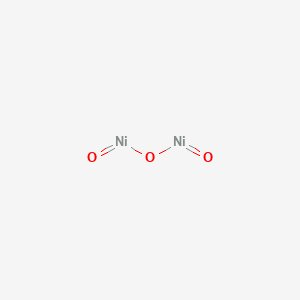

oxo(oxonickeliooxy)nickel

Description

Significance of Nickel-Oxygen Species in Catalysis and Redox Chemistry

Nickel-oxygen species are pivotal in a multitude of catalytic and redox processes. The ability of nickel to exist in multiple oxidation states, including Ni(II), Ni(III), and even Ni(IV), allows it to participate in electron transfer reactions that are fundamental to catalysis. rsc.orgnih.gov High-valent nickel species, in particular, are often invoked as key intermediates in oxidative transformations. nih.gov

The significance of nickel-oxygen species is underscored by their role in various catalytic reactions:

Oxidation Reactions: Nickel oxides are effective catalysts for the oxidation of various organic and inorganic compounds. For instance, nickel peroxide has been demonstrated to be a versatile catalyst for the oxidation of carbon monoxide (CO) and in the microwave-induced catalytic degradation of organic dyes. alfachemic.comlookchem.com

Electrocatalysis: In the field of electrochemistry, nickel-based materials, including nickel oxides, are crucial for reactions like the oxygen evolution reaction (OER) and the urea (B33335) oxidation reaction (UOR). rsc.orgrsc.org The presence of Ni(III) active species (NiO(OH)) is considered essential for enhancing the activity of nickel oxide-based electrocatalysts. rsc.org The high activity of Ni2O3 in the UOR is attributed to the presence of highly active Ni³⁺ ions. rsc.org

Methane (B114726) Oxidation: Nickel oxide has been identified as a highly active catalyst for the complete combustion of methane, a potent greenhouse gas. researchgate.net This highlights its potential in environmental catalysis.

The reactivity of these species is intimately linked to their electronic structure. The interaction between redox-inactive metal ions and nickel(III) complexes can tune the redox potential and influence the reactivity in proton-coupled electron transfer (PCET) pathways. acs.org

Historical Context of High-Valent Nickel Oxide Research

The study of nickel compounds in catalysis has a rich history, dating back to the late 19th and early 20th centuries with the pioneering work of Sabatier and Senderens on catalytic hydrogenation using reduced nickel. elsevier.es While early research focused on lower oxidation states of nickel, the exploration of high-valent nickel species has been a more recent, yet rapidly advancing, area of investigation.

The development of our understanding of high-valent nickel oxides can be traced through several key phases:

Early Investigations: Initial studies on nickel oxides primarily focused on their synthesis and basic characterization. Methods such as thermal decomposition of nickel salts and precipitation were employed to produce various forms of nickel oxide. mdpi.com

Emergence in Modern Catalysis: The latter half of the 20th century and the beginning of the 21st century saw a surge in research into the catalytic applications of nickel oxides. This was driven by the need for efficient and cost-effective catalysts for a range of industrial processes. csic.es

Focus on High-Valent Species: In recent decades, there has been a growing appreciation for the role of high-valent nickel (Ni(III) and Ni(IV)) in catalytic cycles. mdpi.com Mechanistic studies in areas like C-N cross-coupling reactions have identified stable Ni(II) aryl amido intermediates that are oxidized to high-valent Ni(III) species to facilitate the desired reaction. nih.gov The synthesis and characterization of well-defined organometallic Ni(II) and Ni(III) complexes have provided crucial insights into their reactivity. rsc.org

Scope and Research Imperatives for Oxo(oxonickeliooxy)nickel

The unique properties of this compound (Ni2O3) position it as a compound with considerable potential for future applications. Current research has established its efficacy as a catalyst and an active material in various domains. However, several imperatives are driving further investigation into this fascinating compound.

Future research on this compound is directed towards:

Enhanced Catalytic Performance: A primary goal is to further enhance the catalytic activity and stability of Ni2O3-based materials. This includes developing novel synthesis methods to control the particle size, morphology, and surface area, all of which significantly influence catalytic performance. rsc.org For instance, the synthesis of Ni2O3 nanoparticles with varying sizes has shown a strong dependence of adsorption capacity on particle dimensions. rsc.org

Understanding Reaction Mechanisms: A deeper understanding of the reaction mechanisms involving Ni2O3 is crucial for the rational design of improved catalysts. This involves in-situ and operando characterization techniques to identify and study the active species and reaction intermediates under real catalytic conditions.

Novel Applications: Researchers are exploring new applications for this compound. Its unique redox properties make it a candidate for use in sensors, energy storage devices, and as a reagent in selective organic synthesis. lookchem.com For example, it is used as a reagent for the solvent-free oxidation of alcohols. alfachemic.com

Sustainable Synthesis: Developing environmentally friendly and scalable synthesis routes for Ni2O3 is a key research imperative. This includes the use of green solvents, bio-inspired synthesis methods, and low-temperature processes to minimize the environmental footprint. dovepress.comnih.gov

The continued exploration of this compound holds the promise of significant advancements in catalysis, materials science, and sustainable chemical technologies.

Structure

2D Structure

Properties

Molecular Formula |

Ni2O3 |

|---|---|

Molecular Weight |

165.385 g/mol |

IUPAC Name |

oxo(oxonickeliooxy)nickel |

InChI |

InChI=1S/2Ni.3O |

InChI Key |

PZFKDUMHDHEBLD-UHFFFAOYSA-N |

Canonical SMILES |

O=[Ni]O[Ni]=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Oxo Oxonickeliooxy Nickel and Transient Nickel Oxygen Intermediates

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Elucidation

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing paramagnetic species, such as the Ni(III) state (a d⁷ configuration), which is common in transient nickel-oxygen intermediates. By analyzing the g-values from an EPR spectrum, one can gain information about the electronic ground state and the environment of the unpaired electron.

High-valent nickel intermediates often exhibit distinct EPR signals. For instance, transient Ni(III) intermediates can be observed by EPR spectroscopy during aerobic oxidation reactions. nih.govrsc.org In one study, a metastable Ni(III)-oxygen adduct, generated via one-electron oxidation, was characterized by an axial EPR spectrum with g-values of g = 2.25 and 2.02. nih.gov The average g-value of 2.17 indicated that the unpaired electron resides primarily on the nickel center rather than on a ligand. nih.gov Similarly, electrochemically generated Ni(III) complexes in a frozen solution displayed axial EPR spectra with g-values around g∥ ≈ 2.20 and g⊥ ≈ 2.07, indicative of a (dx²-y²)¹ ground state. researchgate.net

In more complex systems, such as a formal Ni(III)-dimethyl intermediate, pulsed EPR techniques like electron nuclear double resonance (ENDOR) and hyperfine sublevel correlation (HYSCORE) have provided strong evidence for geometrically and electronically inequivalent methyl groups, where one methyl ligand can be described as a methyl radical. acs.orgillinois.edu This highlights the ability of advanced EPR methods to probe not just the metal center but its immediate ligand sphere, revealing nuanced electronic structures that drive reactivity. acs.orgillinois.edu

| Species/Complex Type | EPR g-values | Spin State (S) | Interpretation |

| Metastable Ni(III)-Oxygen Adduct | g = 2.25, 2.02 | 1/2 | Unpaired electron on Ni-center. nih.gov |

| Electrogenerated Ni(III) Complex | g∥ ≈ 2.20, g⊥ ≈ 2.07 | 1/2 | (dx²-y²)¹ ground state. researchgate.net |

| Ni(III) Complex (pyalk)₂⁺ | gₓ = 2.077, gᵧ = 2.185, gz = 2.274 | 1/2 | Rhombic spectrum, metal-centered oxidation. researchgate.net |

| Transient Ni(III) Intermediate | g = 2.228, 2.206, 2.023 | 1/2 | Anisotropic signal from O₂ activation. rsc.org |

UV/Visible Absorption Spectroscopy for Electronic Transitions

UV/Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule and is highly sensitive to changes in the oxidation state and coordination environment of the nickel center. The generation of high-valent nickel-oxygen species is often accompanied by the appearance of intense, characteristic absorption bands.

For example, the one-electron oxidation of a Ni(II) complex to form a Ni(III)-oxygen species resulted in the instantaneous appearance of two strong absorption features in the electronic absorption spectrum, with maxima (λmax) at 520 and 790 nm. nih.gov The intensity of these features was directly proportional to the amount of oxidant added, confirming the formation of a new species. nih.gov In another study, the reaction of a Ni(II) precursor with an oxidant led to a transient species with an absorption band at 420 nm (ε > 7000 M⁻¹cm⁻¹) and a shoulder at 580 nm (ε > 800 M⁻¹cm⁻¹). shu.ac.uk The formation of a dinuclear Ni(IV)-oxo complex was marked by the appearance of an absorbance band at 612 nm. acs.org These intense charge-transfer bands are often characteristic of high-valent metal-oxo and related species. nih.govnih.gov

| Intermediate Species | Key Absorption Bands (λmax) | Solvent/Conditions | Reference |

| Ni(III)-Oxygen Adduct | 520 nm, 790 nm | Acetone, -80 °C | nih.gov |

| Transient Ni-Oxygen Species | 420 nm, 580 nm (shoulder) | Acetonitrile, -30 °C | shu.ac.uk |

| Dinuclear Ni(IV)-Oxo Complex | 612 nm | Acetonitrile | acs.org |

| Ni(IV)-Oxo Complex | ~730 nm | - | nih.gov |

X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure Determination

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure and local coordination environment of the absorbing atom. It is particularly valuable for studying amorphous materials and transient species in solution. The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Ni K-edge refers to the absorption of an X-ray photon that excites a 1s core electron. The position and features of this absorption edge are highly sensitive to the oxidation state of the nickel atom. An increase in the nickel oxidation state leads to a positive shift (a "blueshift") in the absorption edge energy. researchgate.net

Studies have quantified this shift, showing that for a series of nickel dithiolene complexes, the K-edge position shifts by about 0.7 eV for each unit change in the formal oxidation state. rsc.org For nickel oxides, this shift is more pronounced, at approximately 1.85 eV per oxidation state change. rsc.org Time-resolved Ni K-edge XAS experiments on electrocatalysts have captured the kinetics of the Ni²⁺ to Ni³⁺/⁴⁺ transition, revealing that such changes can occur over several minutes. osti.govacs.orgfigshare.com These studies show a clear, progressive blueshift of the edge region as the applied potential increases, confirming the oxidation of the nickel centers. researchgate.netosti.gov

XANES analysis of the pre-edge and edge regions provides a fingerprint of the nickel oxidation state and coordination geometry. For instance, the oxidation of β-NiOOH (with Ni³⁺) to a γ-NiOOH-like phase during electrocatalysis results in a mixed-valence state of Ni³·⁶⁺, which is considered the active catalyst resting state. pnas.org In situ XAS measurements are crucial for tracking these changes under operating conditions. rsc.orgnih.gov

The EXAFS region, at energies above the absorption edge, contains information about the local atomic structure around the nickel center. Analysis of the EXAFS signal can determine the bond distances to neighboring atoms, such as oxygen, with high precision. For a formally Ni(IV)-oxo complex, EXAFS analysis determined the crucial Ni-O bond distance to be 1.84 Å. nih.gov This structural information is vital for distinguishing between different types of nickel-oxygen species, such as Ni-oxo, Ni-oxyl, or Ni-peroxo. Combining XANES and EXAFS provides a comprehensive picture of the electronic and geometric structure of these complex intermediates. researchgate.netacs.org

| Technique | Information Gained | Example Finding | Reference |

| Ni K-edge XANES | Oxidation State | Edge shifts +0.7 to +1.85 eV per oxidation state. | rsc.org |

| Ni K-edge XANES | Electronic Structure | Pre-edge features correlate with geometry and covalency. | pnas.org |

| EXAFS | Geometric Structure | Ni-O bond distance in a Ni(IV)-oxo complex measured at 1.84 Å. | nih.gov |

| Time-Resolved XAS | Reaction Kinetics | Ni²⁺/Ni³⁺ oxidation half-life of 163 s observed in an electrocatalyst. | acs.orgfigshare.com |

Resonance Raman Spectroscopy for Vibrational Fingerprinting of Metal-Oxygen Bonds

Resonance Raman (rR) spectroscopy is a powerful technique for selectively probing the vibrational modes associated with a specific chromophore in a molecule. By tuning the excitation laser to the wavelength of an electronic transition (like a charge-transfer band), the vibrations of the bonds involved in that transition are significantly enhanced. illinois.edu This makes it an ideal tool for detecting and characterizing Ni-O bonds in high-valent intermediates.

In the study of a transient dinuclear Ni(IV)-oxo complex, resonance Raman spectroscopy was used to identify its key structural features. acs.org In nickel-tungsten oxides, Raman analysis identified broad peaks around 570 cm⁻¹ and 1100 cm⁻¹ corresponding to Ni-O bond vibrations. researchgate.net In nickel-cobalt (B8461503) oxide heterostructures, stretching vibrations for the Ni-O bond were observed at 550 cm⁻¹. aimspress.com The vibrational frequency of the Ni-O bond is sensitive to the bond order and the oxidation state of the nickel, providing direct evidence for the nature of the nickel-oxygen linkage. For diatomic nickel oxide (NiO), computational studies predict a vibrational frequency of around 835-838 cm⁻¹, which is in excellent agreement with experimental values. rsc.org

| System | Ni-O Vibrational Frequency (cm⁻¹) | Method | Interpretation |

| Nickel-Tungsten Oxide | 570, 1100 | Micro-Raman | 1-phonon and 2-phonon LO modes of Ni-O vibration. researchgate.net |

| Nickel-Cobalt Oxide | 550 | FTIR | Stretching vibration of the Ni-O bond. aimspress.com |

| Diatomic NiO (calc.) | 835-838 | DFT | Fundamental vibrational frequency. rsc.org |

| NiO₂Hₓ Electrode | 480, 560 | In Operando rR | Bands associated with Ni-O bonds in β-Ni(OH)₂ and β-NiOOH phases. nih.gov |

Spectroelectrochemical Techniques for In-Situ Oxidation State Changes

Spectroelectrochemistry combines electrochemical methods with spectroscopic measurements to simultaneously obtain information about a species' redox behavior and its spectral properties. This is particularly useful for studying transient intermediates that are generated electrochemically. By using an optically transparent thin-layer electrode (OTTLE), spectroscopic changes can be monitored in situ as the potential is swept or held at a value that induces oxidation or reduction. rsc.orgresearchgate.net

This technique has been effectively applied to nickel complexes to characterize various oxidation states. rsc.orgresearchgate.net For example, the Ni(II)/Ni(III) redox couple can be studied by monitoring the changes in the UV-Vis spectrum during controlled potential electrolysis. researchgate.net The quantitative generation of a specific redox state within the thin-layer cell allows for the acquisition of clean spectra of unstable species, such as Ni(III) complexes, without interference from other redox states. rsc.org Spectroelectrochemical experiments provide redox potentials and the number of electrons transferred (n values) that are in good agreement with those from conventional electrochemical techniques like cyclic voltammetry, while also providing the electronic spectra of the electrogenerated species. rsc.orgresearchgate.netacs.org This in-situ correlation of electrochemical and spectroscopic data is invaluable for understanding the electronic transformations of nickel-oxygen intermediates. nih.gov

Computational and Theoretical Investigations of Oxo Oxonickeliooxy Nickel Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Electronic Structures.unt.eduacs.orgresearchgate.net

Density Functional Theory (DFT) has been widely employed to investigate the ground state electronic structures of dinuclear nickel-oxo complexes. These calculations are crucial for understanding the nature of the bonding within the Ni₂O₂ core. unt.edu DFT studies on bis-μ-oxo bridged (Ni³⁺)₂ complexes have provided detailed descriptions of their electronic structure. unt.edu For the related cyclic Ni₂O₂ molecule, DFT calculations using hybrid functionals have been shown to reliably predict its structural parameters. researchgate.net

Spin State Energetics and Multiplicity Analysis.researchgate.netrsc.orgresearchgate.net

A critical aspect of the electronic structure of dinuclear nickel-oxo complexes is the relative energies of different spin states. Theoretical calculations have been instrumental in determining the ground state spin multiplicity. For a series of complexes with the general formula [(NiL)₂(E₂)] (where E = O, S, Se, Te), DFT calculations identified the high spin antiferromagnetic state as the ground state. rsc.orgresearchgate.net This is attributed to the strong overlap between the dₓ²-y² orbitals of the two nickel centers. rsc.org In the case of the simple Ni₂O₂ molecule, the ground state is calculated to be an antiferromagnetic singlet state with all hybrid functionals. researchgate.net Low-lying triplet and quintet states have also been investigated using DFT with a broken-symmetry formalism. researchgate.net

Table 1: Calculated Spin State Information for Nickel-Oxo Complexes

| Compound/System | Method | Ground State | Key Findings | Reference |

|---|---|---|---|---|

| [(NiL)₂(E₂)] (E=O, S, Se, Te) | DFT | Antiferromagnetic | Strong overlap of Ni dₓ²-y² orbitals stabilizes the antiferromagnetic state. | rsc.orgresearchgate.net |

| Ni₂O₂ | DFT (Hybrid Functionals) | Antiferromagnetic Singlet | The singlet state was found to have the lowest energy. | researchgate.net |

| Ni₂O₂ | DFT (Broken-Symmetry) | - | Low-lying triplet and quintet states were studied. | researchgate.net |

Analysis of Frontier Molecular Orbitals.unt.eduresearchgate.net

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. researchgate.net In dinuclear bis-μ-oxo bridged (Ni³⁺)₂ complexes, electronic absorption and magnetic circular dichroism spectroscopy, aided by DFT calculations, have permitted the identification of several O→Ni and S→Ni charge transfer (CT) transitions. unt.edu For one such complex, [(PhTtᵇᵘ)₂Ni₂(μ-O)₂], the dominant O→Ni CT transition was observed at 17,700 cm⁻¹. unt.edu DFT calculations revealed that some of the Ni d-based occupied spin-up molecular orbitals have substantial oxo p character. unt.edu The analysis of FMOs helps in assigning these absorption bands and provides insight into the bonding and potential reactivity of the Ni₂O₂ core. unt.eduresearchgate.net

Table 2: Frontier Molecular Orbital Characteristics for a [(PhTtᵇᵘ)₂Ni₂(μ-O)₂] Complex

| Orbital Type | Key Contributing Atomic Orbitals | Interaction Type | Significance | Reference |

|---|---|---|---|---|

| Occupied MOs | Ni d, Oxo p | Ni-O σ bonding | Involved in dominant O→Ni charge transfer transitions. | unt.edu |

| Occupied MO (27ag) | Ni dₓ²-y², Oxo pᵧ | Strong σ bonding | Donor orbital for an intense, symmetry-allowed transition. | unt.edu |

| Unoccupied MO (29bu) | Ni dₓᵧ, Oxo pᵧ | σ antibonding | Acceptor orbital for the intense 27ag→29bu transition. | unt.edu |

Wavefunction-Based Quantum Chemical Methods for Accurate Description of Nickel-Oxygen Bonds.rsc.orgaps.orgacs.org

While DFT is a powerful tool, wavefunction-based quantum chemical methods are often required for a more accurate description of the complex electronic structure and bonding in transition metal complexes, particularly those with significant multi-reference character. rsc.orgacs.org The nature of the Ni-O bond can be challenging to model accurately, and methods that explicitly account for electron correlation are crucial. rsc.org

Coupled Cluster and Multi-Reference Approaches.rsc.orgaps.orgnih.govchemrxiv.org

Coupled cluster (CC) theory, especially with singles, doubles, and perturbative triples [CCSD(T)], is considered a "gold standard" for single-reference systems. acs.org However, for many transition metal complexes, including nickel oxides, a single-reference description may be inadequate. rsc.org For diatomic NiO, CCSD(T) calculations have been performed, but the results can deviate from experimental values, indicating a large multireference character. rsc.org In such cases, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) are necessary. rsc.org CASSCF calculations on NiO predicted a quintet ground state at the equilibrium bond distance, with a nearby triplet state becoming lower in energy at shorter bond distances. rsc.org For bulk NiO, coupled cluster theory with single and double excitations (CCSD) has been used to describe the ground and excited states, providing insights into its electronic structure as a charge-transfer insulator. aps.org The accurate prediction of spin-state energetics in nickel complexes often requires benchmarking against high-level methods, with CCSD(T) showing high accuracy for many systems, though multi-reference methods are sometimes essential. nih.govchemrxiv.org

Elucidation of Reaction Mechanisms via Computational Modeling.unt.eduacs.orgnih.gov

Computational modeling is a powerful approach to elucidate the complex reaction mechanisms involving nickel-oxo species. acs.org DFT calculations can map out potential energy surfaces, identify intermediates, and calculate activation barriers for various reaction pathways. acs.orgnih.gov

Transition State Characterization.unt.eduacs.orgnih.govrsc.org

A key element in understanding reaction mechanisms is the characterization of the transition state (TS). nih.gov For the Ni(II)-catalyzed hydroxylation of benzene (B151609) by H₂O₂, DFT calculations revealed that the rate-determining step is the addition of benzene to a Ni-O species, which requires high oxyl character. acs.org In another study, the conversion of a hypothetical side-on peroxo (Ni²⁺)₂ dimer to a bis-μ-oxo (Ni³⁺)₂ dimer was found to be energetically favorable with a very small activation barrier, suggesting a facile transformation. unt.edu In nickel-catalyzed cross-coupling reactions, the oxidative addition step is often crucial, and DFT is used to identify the operative catalytic cycles by analyzing the transition state structures. acs.orgacs.org For instance, in Ni-catalyzed C-H cyclization, a three-membered transition state for C-H oxidative addition has been characterized. rsc.org

Table 3: Computationally Investigated Reaction Steps and Transition States

| Reaction | Computational Method | Key Intermediate/Transition State | Finding | Reference |

|---|---|---|---|---|

| Benzene Hydroxylation | DFT | Ni-O species with high oxyl character | Rate-determining step is the addition of benzene to the oxygen. | acs.org |

| Peroxo to Bis-μ-oxo Conversion | DFT | Side-on peroxo (Ni²⁺)₂ dimer | Conversion is energetically favorable with a low activation barrier (ΔH‡ ≈ 2 kcal/mol). | unt.edu |

| Alkyne-Aldehyde Coupling | DFT | Oxidative cyclization transition state (TS1-A) | The oxidative cyclization mechanism is favored over other proposed pathways. | nih.gov |

| C-H Cyclization | DFT | Three-membered C-H oxidative addition TS | A relatively high barrier was calculated for this step in a proposed Ni(0) mechanism. | rsc.org |

| C-C Cross-Coupling | DFT / 13C KIEs | Ni(I) oxidative addition TS | Anionic Ni(I) complexes are involved in the key oxidative addition step. | acs.orgacs.org |

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of molecules as a function of its geometry. researchgate.netnih.gov For a chemical reaction, the PES represents a multi-dimensional landscape that connects reactants, transition states, and products. Mapping this surface allows chemists to understand reaction mechanisms, predict reaction pathways, and calculate activation energies. rsc.org

The process of mapping a PES typically involves calculating the energy of the system at various points along a reaction coordinate. A reaction coordinate is a geometric parameter that changes continuously during the transformation from reactants to products, such as a bond length or angle. materialsproject.org Key features of a PES include:

Minima: These correspond to stable or metastable species, such as reactants, products, and intermediates.

Saddle Points: These are maximum energy points along the reaction path but minima in all other directions. They represent the transition state of the reaction. researchgate.net

Finding the transition state is a crucial, yet challenging, aspect of computational chemistry, as it determines the kinetic barrier of a reaction. researchgate.netucr.eduissuu.com

Furthermore, computational studies on the reaction of nickel oxide clusters with other molecules provide data on stationary points along a reaction coordinate. In a study on the reaction of anionic nickel oxide clusters with carbon monoxide, the rate constant for the reaction involving the Ni₂O₃⁻ cluster was determined experimentally and supported by theoretical calculations of the reaction's stationary points. researchgate.net These points, representing energy minima (reactants, intermediates, products) and maxima (transition states) along the reaction pathway, are essential components of a PES.

A detailed computational study on the reaction of diatomic NiO with H₂ provides an example of a calculated potential energy surface for a nickel oxide reaction. Although this is for NiO, not Ni₂O₃, it illustrates the complexity involving different electronic spin states (singlet and triplet surfaces) and the identification of transition states and intermediates. researchgate.net

Table 1: Calculated Relative Energies for Stationary Points on the Potential Energy Surface of the NiO + H₂ Reaction

| Species | State | Computational Method | Relative Energy (kcal/mol) |

| NiO + H₂ | Triplet (Reactants) | B3LYP/6-311+G(3df,2p) | 0.0 |

| t-ONi−H₂ | Triplet (Complex) | B3LYP/6-311+G(3df,2p) | -3.7 |

| s-TS1 | Singlet (Transition State) | B3LYP/6-311+G(3df,2p) | 13.3 |

| t-HNiOH | Triplet (Intermediate) | B3LYP/6-311+G(3df,2p) | -44.8 |

| s-TS2 | Singlet (Transition State) | B3LYP/6-311+G(3df,2p) | -32.7 |

| t-Ni−OH₂ | Triplet (Complex) | B3LYP/6-311+G(3df,2p) | -48.6 |

| Ni + H₂O | Triplet (Products) | B3LYP/6-311+G(3df,2p) | -44.8 |

This table is adapted from data presented in the study by Musaev et al. on the reaction of NiO with H₂ and serves as an illustration of PES data. researchgate.net

Simulation of Spectroscopic Signatures for Validation

Computational chemistry plays a vital role in interpreting experimental spectroscopic data. By simulating spectra from first principles, researchers can assign spectral features to specific molecular vibrations, electronic transitions, or local atomic structures, providing a powerful tool for validating both the theoretical models and the experimental findings. chemrxiv.orgnih.gov For a material like oxo(oxonickeliooxy)nickel, which is often found in complex mixtures or as surface species, theoretical simulations are crucial for deconvoluting and identifying its unique spectroscopic signature. ustc.edu.cnethz.ch

Various spectroscopic techniques are used to characterize nickel oxides, and each can be simulated computationally:

Vibrational Spectroscopy (Raman and Infrared): DFT calculations can predict the vibrational frequencies and intensities of a molecule or crystal. acs.orgnih.govlehigh.edu These calculated frequencies can be compared to experimental Raman and IR spectra to identify the vibrational modes corresponding to specific chemical bonds, such as the Ni-O stretching and bending modes. researchgate.netresearchgate.net For example, in situ Raman spectroscopy has been used to monitor the transformation of Ni(OH)₂ to NiOOH, with DFT calculations helping to assign the observed spectral changes to the evolution of the material's structure and the formation of active species. researchgate.netrsc.org While detailed simulated Raman spectra for pure Ni₂O₃ are not commonly published, studies on supported nickel oxide catalysts show characteristic Raman bands for Ni-O vibrations around 550 cm⁻¹. lehigh.edu

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide information about the oxidation state and local coordination environment of the nickel atoms. researchgate.netresearchgate.net The Materials Project, a computational materials science database, provides simulated Ni K-edge XANES and EXAFS spectra for various Ni₂O₃ crystal structures, calculated using the ab initio multiple-scattering code FEFF. materialsproject.orgpnas.orgmaterialsproject.org These theoretical spectra serve as references to help interpret experimental data on newly synthesized or complex nickel oxide materials. acs.orgrsc.org

Table 2: Calculated Electronic Structure and X-ray Absorption Spectra Data for Ni₂O₃

| Property | Computational Method | Value |

| Crystal System | DFT (GGA+U) | Orthorhombic |

| Space Group | DFT (GGA+U) | Cmcm |

| Band Gap | DFT (GGA+U) | 0.0 eV (metallic) * |

| XAS K-edge | FEFF | Calculated spectrum available |

*Note: Standard DFT methods like GGA+U can underestimate the bandgap of strongly correlated materials like nickel oxides. pnas.org The Materials Project data for the orthorhombic phase of Ni₂O₃ predicts a metallic character. pnas.org Other phases, like the monoclinic structure, are also available for computational study. materialsproject.orgcambridge.org

The synergy between computational simulation and experimental spectroscopy is a powerful paradigm in materials science. For this compound, theoretical predictions of its electronic and vibrational properties are indispensable for confirming its presence and understanding its role in various chemical and electrochemical processes. lasphub.commdpi.comacs.org

Catalytic Mechanisms and Applications of Oxo Oxonickeliooxy Nickel in Advanced Oxidation Processes

Catalysis in Carbon Monoxide Oxidation Reactions

The oxidation of carbon monoxide (CO) to carbon dioxide (CO2) is a critical reaction for environmental remediation and various industrial processes. Nickel oxide clusters, particularly in their anionic forms, have demonstrated significant catalytic activity in this transformation.

The oxidation of CO by nickel-based catalysts is understood to proceed through a mechanism involving the transfer of an oxygen atom from the nickel oxide species to the CO molecule. Studies on anionic nickel oxide clusters provide fundamental insights into this process. The reaction is influenced by factors such as the binding energy of CO to the nickel center and the spin multiplicity of the reactants and products. researchgate.netacs.org

Experimental and theoretical investigations into the reactivity of anionic transition metal oxide clusters (M₂O₃⁻, where M can be Fe, Co, Ni, Cu) with CO have revealed distinct trends. Among these, nickel oxide clusters (Ni₂O₃⁻) are found to be catalytically active, although they exhibit lower reactivity compared to their iron and copper counterparts. researchgate.netacs.org

| Metal (M) | Relative Reactivity |

|---|---|

| Fe | High |

| Co | Low |

| Ni | Low |

| Cu | High |

This table summarizes the general trend in reactivity of M₂O₃⁻ clusters towards CO oxidation. researchgate.netacs.org

Oxidation of Organic Substrates

Oxo(oxonickeliooxy)nickel and related nickel peroxide species are effective reagents for the oxidation of a variety of organic substrates, offering pathways to valuable chemical transformations.

Nickel peroxide has proven to be an efficient oxidant for the conversion of alcohols to their corresponding carbonyl compounds under solvent-free conditions. scispace.com This "green chemistry" approach offers advantages by reducing waste and simplifying product isolation. scispace.com When combined with silica (B1680970) gel, nickel peroxide facilitates the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, with high yields and significantly reduced reaction times compared to solvent-based systems. scispace.com The nickel peroxide is reduced to nickel oxide in the process, which can be recovered and potentially recycled. scispace.com

| Condition | Reaction Time | Product Yield |

|---|---|---|

| In Solution | 1-7 hours | Good |

| Solvent-Free (with Silica Gel) | 5-10 minutes | High (71-93%) |

This table highlights the improved efficiency of solvent-free alcohol oxidation using a nickel peroxide/silica gel system. scispace.com

The chemoselectivity of nickel-catalyzed oxidation reactions can be influenced by various factors, including the reaction conditions. While specific applications of inductive heating in chemoselective oxidation with this compound are an emerging area of research, the principle of using magnetic induction to heat ferromagnetic catalyst particles offers a promising avenue for enhancing reaction rates and selectivity. nsf.gov This method allows for localized and rapid heating of the catalyst, which can lead to different reaction pathways and improved performance compared to conventional heating methods. nsf.gov For instance, in CO oxidation, magnetic induction heating has been shown to boost reactivity by modifying catalyst-support interactions. nsf.gov

The functionalization of hydrocarbons, particularly the oxidation of unactivated C-H bonds, is a significant challenge in synthetic chemistry. Nickel complexes have been investigated for their potential to catalyze such transformations. The mechanism of these reactions can involve either oxo transfer or hydrogen atom abstraction pathways.

In some proposed mechanisms, a high-valent nickel-oxo species is thought to be the active oxidant that cleaves the C-H bond. nih.gov However, recent mechanistic studies on Ni-catalyzed oxidation of unactivated aliphatic C-H bonds suggest an alternative pathway. nih.gov In this mechanism, the nickel complex catalyzes the decomposition of a co-oxidant (like m-chloroperbenzoic acid) to generate an aroyloxy radical. This radical then abstracts a hydrogen atom from the hydrocarbon, initiating a free-radical chain reaction. nih.gov

The study of nickel-mediated hydrocarbon functionalization is a rapidly developing field, with ongoing efforts to elucidate the precise roles of different nickel-oxygen species and to control the reaction selectivity. mdpi.comresearchgate.net

Catalytic Degradation of Organic Pollutants (e.g., Microwave-Induced Crystal Violet Degradation)

Nickel oxides and oxyhydroxides have emerged as effective catalysts for the degradation of persistent organic pollutants in wastewater. A particularly efficient method is the microwave-induced catalytic degradation (MICD) process. In this technique, the nickel-based catalyst absorbs microwave radiation, leading to rapid heating and the generation of reactive oxygen species that break down complex organic molecules. nih.govresearchgate.net

One notable application is the degradation of triphenylmethane (B1682552) dyes like crystal violet (CV). Studies have shown that nano-sized nickel dioxide can achieve remarkable degradation efficiencies. For instance, a 100 mg/L solution of crystal violet was 97% degraded within just five minutes when treated with a nano-nickel dioxide catalyst under microwave irradiation. nih.govresearchgate.netsci-hub.st This rapid degradation is accompanied by a significant reduction in the total organic carbon (TOC), indicating mineralization of the pollutant. nih.gov

The catalytic activity in the MICD process is attributed to the catalyst's strong microwave absorption properties and the presence of active oxygen and hydroxyl groups on its surface. nih.govresearchgate.net The degradation mechanism for crystal violet is a multi-step process that includes:

N-de-methylation : The stepwise removal of methyl groups from the dye's amine functions. nih.govresearchgate.net

Destruction of the conjugated structure : Cleavage of the chromophore responsible for the dye's color. nih.govsci-hub.st

Ring-opening : The breakdown of the aromatic benzene (B151609) rings into smaller organic acids and eventually carbon dioxide and water. nih.govresearchgate.netsci-hub.st

The following table summarizes the findings of a representative study on the microwave-induced catalytic degradation of crystal violet.

| Parameter | Value | Reference |

|---|---|---|

| Pollutant | Crystal Violet (CV) | nih.govresearchgate.netsci-hub.st |

| Initial Concentration | 100 mg/L | nih.govresearchgate.netsci-hub.st |

| Catalyst | Nano-Nickel Dioxide | nih.govresearchgate.netsci-hub.st |

| Treatment Time | 5 minutes | nih.govresearchgate.netsci-hub.st |

| Degradation Efficiency | 97% | nih.govresearchgate.netsci-hub.st |

| TOC Removal | 81% | nih.gov |

Role in Oxygen Evolution Reaction (OER) Electrocatalysis

Nickel oxyhydroxide (NiOOH) is one of the most active and widely studied non-precious metal electrocatalysts for the oxygen evolution reaction (OER) in alkaline media. mdpi.comrsc.org The OER is a critical half-reaction in electrochemical water splitting for hydrogen production and in other energy conversion technologies. The high catalytic activity of NiOOH, particularly the γ-NiOOH polymorph, is central to its performance. mdpi.com The efficiency of these catalysts can be further understood and enhanced by examining their structural and compositional properties.

The incorporation of small amounts of redox-inactive metal ions, most notably iron (Fe), into the nickel oxyhydroxide structure leads to a dramatic enhancement in OER activity. acs.orgnih.gov This effect is so pronounced that iron, often present as an impurity in electrolytes, is now considered an essential component for high-performance nickel-based OER catalysts. acs.orgnih.gov While pure NiOOH shows modest OER activity, Fe-doped NiOOH is among the fastest OER catalysts known under basic conditions. nih.gov

The role of iron is multifaceted and a subject of intensive research. Key findings include:

Electronic and Structural Modification : The inclusion of Fe ions creates Ni(II)-Fe(III) motifs within the lattice. rsc.orgfraunhofer.de This incorporation alters the geometric distortions in a way that is beneficial for catalysis; it minimizes distortion in the reduced state but exacerbates it in the oxidized state, which is believed to improve OER activity. rsc.orgfraunhofer.deresearchgate.net

Enhanced Conductivity : The addition of iron can increase the through-film conductivity of the catalyst by more than 30-fold, which facilitates charge transfer during the electrochemical reaction. acs.orgnih.gov

Active Site Modification : There is ongoing debate about whether nickel or iron serves as the primary active site in Fe-NiOOH. Some computational studies suggest that the reaction proceeds through a highly active iron(IV)-oxo intermediate. nih.gov Other models propose a bifunctional mechanism where iron sites act as the centers for oxygen evolution, while adjacent nickel sites facilitate the process by acting as hydrogen acceptors.

The table below compares the OER activity of undoped and iron-doped nickel oxyhydroxide catalysts.

| Catalyst | Key Feature | Impact on OER Activity | Reference |

|---|---|---|---|

| Pure NiOOH | New Ni redox features observed in rigorously Fe-free conditions. | Shows no significant OER current until >400 mV overpotential. | acs.orgnih.gov |

| Fe-Doped NiOOH (Fe-NiOOH) | Fe incorporation creates active Ni-Fe motifs and increases conductivity. | Dramatically enhances OER activity, making it one of the fastest known OER catalysts in alkaline media. | acs.orgnih.govnih.gov |

| Disordered γ-NiOOH | Less crystalline structure. | More active for OER than the more crystalline β-NiOOH phase. | acs.orgnih.gov |

| β-NiOOH | More crystalline structure. | Less active than γ-NiOOH; previously reported high activity was likely due to Fe impurities. | acs.orgnih.gov |

Photocatalytic Applications of Polynuclear Nickel-Oxo Clusters

Polynuclear nickel-oxo clusters, often stabilized within larger structures like polyoxometalates (POMs), are emerging as promising molecular catalysts for photocatalytic applications. acs.orgd-nb.infonih.gov These well-defined clusters can mimic natural photosynthetic centers and drive important chemical reactions using visible light as an energy source. Their precise structures allow for detailed investigation of structure-activity relationships. d-nb.info

Polynuclear nickel-oxo clusters are highly effective catalysts for the water oxidation half-reaction of water splitting. acs.orgnih.gov This process generates oxygen, protons, and electrons, with the latter two being essential for the subsequent hydrogen evolution reaction. Research has demonstrated that POM-encapsulated nickel clusters, with cores such as {Ni₁₂}, {Ni₁₃}, and {Ni₂₅}, exhibit excellent activity for visible-light-driven water oxidation. acs.orgnih.gov

These clusters often contain {Ni₃O₃} or {Ni₄O₄} cubane-like units, which are structurally similar to the {Mn₄O₅Ca} oxygen-evolving center found in Photosystem II of natural photosynthesis. acs.orgnih.gov Under visible light irradiation and in the presence of a photosensitizer, these nickel clusters can achieve high turnover numbers (TONs) for oxygen evolution, indicating their robustness and catalytic efficiency. acs.orgnih.gov

The photocatalytic reduction of carbon dioxide (CO₂) into valuable chemical fuels, such as carbon monoxide (CO) or methane (B114726), is a key strategy for mitigating greenhouse gas emissions and storing solar energy. Nickel complexes and polynuclear clusters have been identified as effective and selective catalysts for this transformation. researchgate.netnortheastern.eduresearchgate.net

In typical homogeneous photocatalytic systems, a photosensitizer absorbs light and transfers an electron to the nickel catalyst. The activated nickel complex then binds and reduces a CO₂ molecule. Nickel-based catalysts are particularly noted for their high selectivity in producing CO, which is an important industrial feedstock. researchgate.netnortheastern.edu The catalytic performance can be tuned by modifying the ligand environment around the nickel centers, which influences the catalyst's redox potential and stability. d-nb.info Research in this area aims to develop more efficient and durable nickel-oxo clusters for the conversion of CO₂ into fuels using sunlight. d-nb.infonih.gov

Structure-Activity Relationships in Cluster-Based Photocatalysts

The photocatalytic activity of polynuclear nickel-oxo clusters is intricately linked to their unique structural and electronic properties. These clusters, which can be viewed as molecular analogues of nickel oxides, possess a well-defined arrangement of nickel and oxygen atoms, often forming cubane-like [Ni₄O₄] cores or other polynuclear arrangements. rsc.org This precise atomic arrangement allows for the systematic investigation of structure-activity relationships, which is crucial for the rational design of more efficient photocatalysts.

The electronic structure of these clusters, including the oxidation states of the nickel ions (which can vary from Ni(II) to Ni(IV)) and the nature of the nickel-oxygen bonds, governs their ability to absorb light and participate in redox reactions. rsc.org For instance, the presence of mixed-valence states within the cluster can facilitate electron transfer processes that are central to photocatalysis. The ligand environment surrounding the nickel-oxo core also plays a critical role. Ligands can be used to tune the redox potentials of the nickel centers, modify the light-absorbing properties of the cluster, and influence its stability.

In the context of photocatalysis, the relationship between the structure of nickel-oxo clusters and their activity is often evaluated based on their performance in reactions such as water oxidation. The efficiency of these clusters as water oxidation catalysts (WOCs) is highly dependent on the geometry of the nickel-oxo core and the surrounding ligands. For example, tetranuclear cubane-like clusters of the type [Co₄₋ₓNiₓO₄] have been studied, and it was found that their catalytic activity in water oxidation decreases as the nickel content increases, highlighting the importance of the specific metal composition in the cluster's core. mdpi.com

The following table summarizes key structural features of nickel-oxo clusters and their impact on photocatalytic activity:

| Structural Feature | Influence on Photocatalytic Activity |

| Nickel Oxidation State | Higher oxidation states (Ni(III), Ni(IV)) are often implicated as active species in oxidative catalysis. nih.gov |

| Nuclearity of the Cluster | The number of nickel atoms in the cluster can affect its light-harvesting ability and its capacity to act as a multi-electron redox reservoir. |

| Ligand Environment | The nature of the supporting ligands can modulate the redox potential, solubility, and stability of the cluster. |

| Presence of Defects/Vacancies | Structural imperfections can sometimes serve as active sites for catalysis. |

Applications in Complex Organic Synthesis (e.g., Methoxy (B1213986) Cephalosporin (B10832234) Intermediate Synthesis)

While the direct application of a specific compound named "this compound" in the synthesis of methoxy cephalosporin intermediates is not documented, nickel-based catalysts are widely employed in a variety of complex organic transformations. These catalysts, which can involve nickel in various oxidation states from Ni(0) to Ni(IV), are valued for their ability to mediate cross-coupling reactions, C-H functionalization, and other bond-forming processes. mdpi.com

In the context of β-lactam antibiotics, such as cephalosporins, nickel catalysis has been utilized for the functionalization of the cephalosporin core. For instance, nickel-catalyzed cross-coupling reactions can be used to introduce new substituents at various positions of the cephalosporin scaffold, enabling the synthesis of novel derivatives with potentially improved biological activity. While specific examples detailing the synthesis of methoxy cephalosporin intermediates using nickel-oxo clusters are scarce in the literature, the general principles of nickel catalysis are applicable.

Recent research has focused on the development of mixed-ligand nickel(II) complexes incorporating cephalosporin antibiotics and other bioactive molecules, such as sulfathiazole. researchgate.net These studies explore the coordination chemistry of nickel with these complex organic molecules and evaluate the antibacterial properties of the resulting complexes. researchgate.net The findings from these studies can provide insights into the potential for designing nickel-based catalysts for targeted transformations in the synthesis of cephalosporin derivatives.

The table below provides an overview of the types of nickel-catalyzed reactions that are relevant to complex organic synthesis and could be conceptually applied to the synthesis of cephalosporin intermediates.

| Reaction Type | Description | Potential Application in Cephalosporin Synthesis |

| Cross-Coupling Reactions | Formation of carbon-carbon and carbon-heteroatom bonds. | Introduction of new functional groups at various positions of the cephalosporin core. |

| C-H Activation | Direct functionalization of C-H bonds. | Late-stage modification of the cephalosporin scaffold without the need for pre-functionalization. |

| Oxidative Cyclization | Formation of cyclic structures through an oxidative process. | Synthesis of novel bicyclic or polycyclic β-lactam derivatives. |

Structural Elucidation and Coordination Chemistry of Oxo Oxonickeliooxy Nickel Systems

Coordination Geometries in Nickel-Oxygen Complexes

For nickel(II), a d⁸ metal ion, two principal coordination geometries are prevalent: octahedral and square planar. chemistryjournals.netaip.org In an octahedral field, the d-orbitals split into a lower energy t₂g set and a higher energy eg set. With weak-field ligands, the energy gap (Δo) is small, leading to a high-spin configuration with two unpaired electrons, resulting in paramagnetic complexes like [Ni(H₂O)₆]²⁺. chemistryjournals.net Conversely, strong-field ligands produce a large Δo, forcing the electrons to pair in the lower t₂g orbitals, which can lead to low-spin complexes, although for Ni(II) this is less common in purely octahedral environments.

Square planar geometry is also very common for Ni(II), especially with strong-field ligands that can induce a larger energy splitting, favoring a low-spin, diamagnetic d⁸ configuration. chemistryjournals.netnih.gov The transition between these geometries can sometimes be influenced by solvent interactions or subtle changes in the ligand structure. aip.org For higher oxidation states like Ni(III) (d⁷) and Ni(IV) (d⁶), an octahedral or distorted octahedral geometry is generally favored to accommodate the increased charge and coordination number.

Bridging Ligand Architectures (e.g., μ-Oxo, μ-Hydroxo, μ-Peroxo, μ-Superoxo)

Polynuclear nickel complexes featuring bridging oxygen-containing ligands are well-documented and exhibit a rich variety of structural motifs. These bridging units play a crucial role in mediating magnetic interactions between metal centers and are often implicated as key intermediates in oxidative processes.

μ-Oxo Bridges: Dinuclear complexes with two bridging oxo ligands (μ-O) forming a [Ni₂(μ-O)₂] core, often referred to as a "diamond core," have been synthesized and characterized. researchgate.net These are typically high-valent species, with nickel in the +3 or +4 oxidation state. For instance, a six-coordinate bis(μ-oxo)dinickel(III) complex, [Ni₂(μ-O)₂(Me₃-tpa)₂]²⁺, was synthesized by oxidizing a corresponding bis(μ-hydroxo) precursor. researchgate.netacs.org The short Ni-O bond distances in these complexes are indicative of the high oxidation state of the nickel centers. acs.org

μ-Hydroxo Bridges: The μ-hydroxo bridge is a common feature in dinuclear Ni(II) complexes. oup.comrsc.org These can be formed through the reaction of Ni(II) precursors with hydroxide (B78521) sources. rsc.orgresearchgate.net The geometry of the [Ni₂(μ-OH)₂] core, particularly the Ni-O-Ni angle, is a key determinant of the magnetic coupling between the nickel centers. rsc.org Mononuclear Ni(II)-hydroxo complexes are relatively rare as they tend to dimerize to form these bridged species. scispace.comcdnsciencepub.com

μ-Peroxo Bridges: Peroxo-bridged nickel complexes contain an O₂²⁻ ligand. A common motif is the μ-1,2-peroxo bridge, where the two oxygen atoms of the peroxide ligand bind to two different nickel centers. rsc.orgnih.gov The O-O bond length in these complexes is typically around 1.42-1.49 Å. nih.govacs.org A rare example of a Ni(III)₂(μ-1,2-peroxo) complex has also been isolated and structurally characterized, highlighting the accessibility of high-valent peroxo species. acs.orgchemistryviews.org

μ-Superoxo Bridges: Superoxo ligands (O₂⁻) can also bridge two nickel centers. A notable example is the bis(μ-superoxo)dinickel(II) complex, [Ni₂(μ-O₂)₂(Me₃-tpa)₂]²⁺, which was formed from the reaction of a bis(μ-hydroxo)dinickel(II) complex with an excess of hydrogen peroxide. researchgate.netacs.org This complex features a six-membered [Ni(μ-OO)₂Ni] ring. The O-O bond distance of approximately 1.345 Å is consistent with a superoxo formulation. acs.org

Influence of Ligand Field on Electronic Structure and Reactivity

The ligand field, generated by the surrounding ligands, has a profound impact on the electronic structure and, consequently, the reactivity of nickel-oxygen complexes. The nature of the ligands dictates the d-orbital splitting, which in turn influences the spin state, redox potentials, and the ability of the complex to activate substrates. chemistryjournals.netaip.org

Strong-field ligands, such as those with π-acceptor properties, create a large ligand field splitting. ionicviper.org This can stabilize lower spin states and higher oxidation states of nickel. For example, the use of bulky, strongly donating pincer ligands has enabled the isolation and study of reactive nickel(I) species and their subsequent oxygenation products. rsc.orgnih.gov The electronic structure of these complexes, such as the distribution of spin density, can be finely tuned by modifying the ligand framework, which in turn affects their reactivity towards small molecules like O₂. nih.govrsc.org

Conversely, weak-field ligands lead to smaller d-orbital splitting, favoring high-spin configurations. chemistryjournals.net The electron-donating or -withdrawing nature of the ligands also modulates the electron density at the nickel center, thereby influencing the reactivity of the coordinated oxygen species. For instance, in a series of terminal Ni(III)-oxo complexes, more electron-withdrawing ancillary ligands were found to enhance the oxidizing power of the complex, enabling the activation of stronger C-H bonds. nih.gov The stability and reactivity of nickel-peroxo and -superoxo complexes are also heavily dependent on the electronic and steric properties of the supporting ligands. nih.govsemanticscholar.org

Crystallographic Studies of Stable Nickel-Oxo Adducts and Model Complexes

X-ray crystallography has been an indispensable tool for the definitive structural characterization of nickel-oxygen complexes. These studies provide precise information on bond lengths, bond angles, and coordination geometries, which are essential for understanding their electronic structure and reactivity.

A number of stable nickel-oxygen adducts and model complexes have been crystallographically characterized, providing a structural basis for the different bridging architectures. For example, the crystal structure of the bis(μ-oxo)dinickel(III) complex, [Ni₂(μ-O)₂(Me₃-tpa)₂]²⁺, confirmed the presence of a [Ni₂(μ-O)₂] diamond core with average Ni-O distances of 1.871 Å. researchgate.netacs.org In contrast, the precursor bis(μ-hydroxo)dinickel(II) complex, [Ni₂(μ-OH)₂(Me₃-tpa)₂]²⁺, exhibits longer average Ni-O bonds of 2.018 Å. researchgate.netacs.org

The structure of the bis(μ-superoxo)dinickel(II) complex, [Ni₂(μ-O₂)₂(Me₃-tpa)₂]²⁺, revealed a six-membered ring with a chair conformation and an O-O bond length of 1.345(6) Å. researchgate.netacs.org Furthermore, a rare Ni(III)₂(μ-1,2-peroxo) complex was structurally characterized, showing Ni-O bond lengths of 1.796(9) Å and an O-O distance of 1.42(2) Å. acs.org

The following table summarizes key structural parameters for representative, crystallographically characterized nickel-oxygen complexes.

| Compound Name | Nickel Oxidation State | Bridging Motif | Ni-O Bond Length (Å) | O-O Bond Length (Å) | Ni···Ni Distance (Å) |

| [Ni₂(μ-OH)₂(Me₃-tpa)₂]²⁺ | II | μ-Hydroxo | 2.018 (avg) | - | 3.004 |

| [Ni₂(μ-O)₂(Me₃-tpa)₂]²⁺ | III | μ-Oxo | 1.871 (avg) | - | 2.784 |

| [Ni₂(μ-O₂)₂(Me₃-tpa)₂]²⁺ | II | μ-Superoxo | 2.018 (avg) | 1.345(6) | 4.385 |

| {[PhB(tBuIm)₃]Ni}₂(μ-1,2-O₂) | III | μ-Peroxo | 1.796(9) | 1.42(2) | 4.499 |

Data sourced from crystallographic studies of the respective complexes. acs.orgacs.org

These structural data provide a quantitative basis for the electronic descriptions of these complexes and serve as benchmarks for spectroscopic and computational studies of more transient nickel-oxygen intermediates.

Future Research Directions and Emerging Paradigms in Oxo Oxonickeliooxy Nickel Chemistry

Development of Novel Synthetic Routes for Metastable Species

The synthesis of metastable nickel oxide species, including forms of oxo(oxonickeliooxy)nickel, presents a significant challenge and a frontier in materials chemistry. Traditional solid-state reactions often yield thermodynamically stable phases, limiting access to unique catalytic properties inherent in metastable structures. materialsciencejournal.org Future research will increasingly focus on developing innovative synthetic strategies to overcome these limitations.

One promising direction is the use of self-propagating low-temperature combustion synthesis . This method, which can be initiated and sustained at relatively low temperatures, allows for the rapid formation of high-surface-area nickel oxides. materialsciencejournal.orgmaterialsciencejournal.org By carefully controlling the precursors and fuel, it is possible to trap metastable phases that would otherwise be inaccessible. For instance, the thermal decomposition of nickel oxalate (B1200264) precursors with a fuel can lead to the formation of high-surface-area NiO, and variations of this method could be adapted to target specific metastable nickel oxides. materialsciencejournal.org

Another area of active development is the use of solid-state combustion methods with organometallic precursors. For example, the use of a hexakis-(imidazole) nickel (II) nitrate (B79036) complex in a solid-state combustion synthesis has been shown to produce easily reducible nickel oxide on an alumina (B75360) surface. nih.gov This approach offers a solvent-free route to catalysts and could be tailored to synthesize metastable this compound species with controlled properties.

Future work in this area will likely involve a combination of novel precursors, advanced synthesis techniques, and in-depth characterization to stabilize and study these elusive metastable species. The ability to synthesize a wider range of nickel oxide structures will undoubtedly open new avenues for their application in catalysis and materials science.

Advanced In-Situ Spectroscopic Techniques for Reaction Intermediates

Understanding the dynamic nature of catalysts during a chemical reaction is crucial for designing more efficient systems. A significant challenge in catalysis is the identification of reactive surface intermediates, which are often transient and present in low concentrations. ufl.edu Future research will heavily rely on the application and development of advanced in-situ and operando spectroscopic techniques to probe the reaction mechanisms involving this compound at a molecular level.

Techniques such as operando X-ray absorption spectroscopy (XAS) and Raman spectroscopy are powerful tools for studying the electronic and structural changes of nickel oxide catalysts under reaction conditions. researchgate.netresearchgate.net For instance, operando Ni K-edge XANES can track the oxidation state of nickel, while operando Raman can provide information about the vibrational modes of surface species, helping to identify intermediates. researchgate.netresearchgate.net

Combining multiple spectroscopic methods offers a more comprehensive picture. The simultaneous use of in-situ XAFS and Fourier transform infrared spectroscopy (FTIR) can provide correlative data on the catalyst's structure and the adsorbed reaction intermediates. researchgate.net This approach allows for a more detailed understanding of the reaction pathways and the role of specific active sites.

Future advancements will likely focus on improving the temporal and spatial resolution of these techniques, enabling the detection of short-lived intermediates and the characterization of active sites with greater precision. The insights gained from these advanced spectroscopic studies will be instrumental in elucidating the complex reaction networks in which this compound species participate.

Rational Design of Ligand Scaffolds for Tunable Reactivity

The reactivity of a metal center is profoundly influenced by its coordination environment. In the context of this compound chemistry, the rational design of ligand scaffolds is a key strategy for tuning the catalytic activity and selectivity of nickel complexes. nih.govrsc.orgproquest.com By systematically modifying the steric and electronic properties of the ligands, researchers can fine-tune the properties of the nickel center to optimize its performance in specific reactions. researchgate.net

One approach involves the use of electron-deficient bidentate phosphine (B1218219) ligands . These ligands can decrease the pKa of a nickel-bound amine and lower the barrier to reductive elimination from the resulting Ni(II)-amido complex, enabling milder reaction conditions. nih.gov This principle can be extended to the design of ligands for this compound catalysts to control their redox properties and reactivity.

Another strategy is the development of ligands with specific functionalities that can participate in the catalytic cycle. For example, the design of ligands capable of proton transfer can be crucial in reactions involving proton-coupled electron transfer steps. proquest.com The modular synthesis of ligands allows for the independent tuning of different positions, providing a powerful tool for creating libraries of ligands with diverse properties. researchgate.net

Future research in this area will focus on developing a deeper understanding of the structure-activity relationships between the ligand scaffold and the catalytic performance of this compound complexes. This knowledge will guide the design of next-generation catalysts with unprecedented efficiency and selectivity.

Integration of this compound in Multi-Component Catalytic Systems

The performance of a catalyst can often be enhanced by combining it with other materials to create a multi-component system. The integration of this compound into such systems is a promising avenue for developing highly active and stable catalysts. These systems can exploit synergistic effects between the different components to achieve superior catalytic performance.

One example is the use of nickel oxide in combination with other transition metal oxides . For instance, nickel-magnesium mixed oxides have been investigated for methane (B114726) combustion, with the activity being attributed to the formation of solid solutions and enhanced oxygen mobility. researchgate.net Similarly, palladium supported on nickel oxide has shown different selectivity in furfural (B47365) hydrogenation compared to palladium on titania, suggesting that the nickel oxide support plays an active role in the reaction. youtube.com

Tandem reactions , where multiple catalytic transformations occur in a single pot, represent another important application for multi-component systems. A nickel-catalyzed tandem reaction involving cyclic esterification and C-S bond formation has been developed, showcasing the potential of nickel catalysts to mediate complex transformations. nih.gov this compound species could be integrated into such tandem systems to facilitate specific oxidation steps.

Theoretical Advancements for High-Accuracy Predictions in Nickel-Oxygen Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the field of nickel-oxygen chemistry, theoretical advancements, particularly in Density Functional Theory (DFT) , are crucial for achieving high-accuracy predictions of structures, properties, and reaction mechanisms. acs.orgresearchgate.netyoutube.com

DFT calculations can provide valuable insights into the electronic structure of nickel oxides and the energetics of catalytic reactions. For example, DFT studies have been used to investigate the catalytic behavior of nickel oxy(hydroxide) complexes in the oxygen evolution reaction, demonstrating the importance of the nickel oxidation state in determining catalytic efficiency. acs.org Computational studies have also been employed to elucidate the mechanism of sulfur poisoning on nickel surfaces, a critical issue in many catalytic applications. researchgate.net

However, accurately describing the electronic structure of transition metal oxides like this compound can be challenging for standard DFT methods due to strong electron correlation effects. Future theoretical advancements will focus on developing and applying more sophisticated methods, such as hybrid DFT functionals and beyond-DFT approaches , to improve the accuracy of predictions. youtube.com These methods will enable a more reliable description of bond energies, reaction barriers, and electronic properties, providing a more robust foundation for the rational design of new catalysts.

The synergy between high-accuracy theoretical predictions and experimental studies will be essential for accelerating the discovery and development of new materials and catalytic processes based on this compound.

Q & A

Q. How can researchers design reproducible synthesis protocols for oxo(oxonickeliooxy)nickel?

- Methodological Answer : Reproducible synthesis requires rigorous control of reaction conditions (e.g., temperature, pH, precursor ratios) and validation through spectroscopic and crystallographic techniques. For example:

- X-ray Diffraction (XRD) : Confirm crystalline structure and phase purity.

- X-ray Photoelectron Spectroscopy (XPS) : Verify oxidation states of nickel and oxygen.

- FTIR Spectroscopy : Identify functional groups and bonding patterns.

Document procedural deviations (e.g., inert atmosphere requirements) to ensure replicability .

| Characterization Technique | Key Parameters | Purpose |

|---|---|---|

| XRD | 2θ angles, lattice constants | Structural validation |

| XPS | Binding energy peaks | Oxidation state analysis |

| FTIR | Absorption bands (~400–4000 cm⁻¹) | Bond identification |

Q. What spectroscopic methods are optimal for characterizing this compound’s structure?

- Methodological Answer : Combine XRD for crystallographic data, XPS for surface chemistry, and electron paramagnetic resonance (EPR) to detect paramagnetic nickel species. Cross-validate with computational models (e.g., density functional theory) to resolve ambiguities in bonding configurations .

Q. How can the PICOT framework structure research questions on this compound’s toxicological effects?

- Methodological Answer :

- Population : Model organisms (e.g., in vitro cell lines or murine models).

- Intervention : Exposure to this compound at varying concentrations.

- Comparison : Control groups exposed to inert/nickel-free compounds.

- Outcome : Biomarkers of oxidative stress (e.g., glutathione depletion, lipid peroxidation).

- Time : Acute (24–72 hrs) vs. chronic (weeks) exposure timelines.

This framework ensures hypothesis-driven experimental design and mitigates confounding variables .

Advanced Research Questions

Q. How can factorial design optimize studies on the catalytic properties of this compound?

- Methodological Answer : Employ a 2³ factorial design to test interactions between variables:

- Factors : Temperature, pressure, and reactant concentration.

- Response Variables : Catalytic efficiency (turnover frequency), selectivity.

Statistical tools (ANOVA, response surface methodology) identify significant interactions. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 100°C |

| Pressure | 1 atm | 5 atm |

| [Reactant] | 0.1 M | 0.5 M |

This approach reduces experimental runs while maximizing data robustness .

Q. What strategies resolve contradictions in experimental data on the compound’s stability?

- Methodological Answer :

- Systematic Error Analysis : Replicate experiments under identical conditions to isolate procedural inconsistencies.

- Advanced Characterization : Use in situ XRD or thermogravimetric analysis (TGA) to monitor phase transitions during decomposition.

- Comparative Studies : Cross-reference stability data with analogous nickel oxides to identify outliers .

Q. How can researchers integrate theoretical frameworks into mechanistic studies of this compound?

- Methodological Answer : Link experimental data to crystal field theory (for electronic structure) or Marcus theory (for electron-transfer kinetics). For example:

Q. What methodologies identify understudied properties of this compound through literature gaps?

- Methodological Answer : Conduct a systematic review using databases (PubMed, Web of Science) with keywords: "nickel oxo complexes," "mixed-valence nickel oxides."

- Gap Analysis : Tabulate reported properties (e.g., magnetic behavior, catalytic activity) vs. unexplored areas (e.g., photochemical reactivity).

- Prioritization : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank research directions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in oxidation state assignments for nickel in this compound?

- Methodological Answer : Combine XPS (surface-sensitive) with bulk-sensitive techniques like Mössbauer spectroscopy or magnetic susceptibility measurements. Correlate with computational predictions of charge distribution to resolve surface vs. bulk discrepancies .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reporting of this compound’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.